molecular formula C23H48ClNO2 B1334965 Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride CAS No. 25234-57-5

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

Cat. No.: B1334965
CAS No.: 25234-57-5
M. Wt: 406.1 g/mol
InChI Key: HHADJUZGKVNYLU-UHFFFAOYSA-M
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Description

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C23H48ClNO2. It is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride typically involves the reaction of stearic acid with 2-(dimethylamino)ethanol, followed by quaternization with methyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol .

Scientific Research Applications

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This is primarily due to its quaternary ammonium structure, which allows it to integrate into lipid bilayers and alter their properties .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning products.

Uniqueness

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is unique due to its specific structure, which combines a long stearoyl chain with a quaternary ammonium group. This structure imparts distinct properties, such as enhanced membrane interaction and surfactant activity, making it particularly useful in specialized applications .

Properties

IUPAC Name

trimethyl(2-octadecanoyloxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHADJUZGKVNYLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948083
Record name N,N,N-Trimethyl-2-(octadecanoyloxy)ethan-1-aminium chloride
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Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25234-57-5
Record name Stearoylcholine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25234-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-2-(octadecanoyloxy)ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride
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